molecular formula C13H16N2O2S B5420772 methyl [2-(isopropylthio)-1H-benzimidazol-1-yl]acetate

methyl [2-(isopropylthio)-1H-benzimidazol-1-yl]acetate

Cat. No.: B5420772
M. Wt: 264.35 g/mol
InChI Key: PRTDPQPDLXFSCI-UHFFFAOYSA-N
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Description

“Methyl [2-(isopropylthio)-1H-benzimidazol-1-yl]acetate” is a complex organic compound. It likely contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This compound also seems to have an isopropylthio group and an acetate group attached to it .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazoles are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids . The introduction of the isopropylthio and acetate groups would likely occur in subsequent steps .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Benzimidazoles are often used in pharmaceuticals and can act in various ways depending on their specific structure .

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would likely depend on its specific applications. Benzimidazoles are a focus of ongoing research due to their wide range of applications in pharmaceuticals and other industries .

Properties

IUPAC Name

methyl 2-(2-propan-2-ylsulfanylbenzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9(2)18-13-14-10-6-4-5-7-11(10)15(13)8-12(16)17-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRTDPQPDLXFSCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=CC=CC=C2N1CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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